(Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1322264-76-5
VCID: VC4982783
InChI: InChI=1S/C20H16N4OS/c1-14(25)23-18-9-7-17(8-10-18)22-12-16(11-21)20-24-19(13-26-20)15-5-3-2-4-6-15/h2-10,12-13,22H,1H3,(H,23,25)/b16-12-
SMILES: CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Molecular Formula: C20H16N4OS
Molecular Weight: 360.44

(Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide

CAS No.: 1322264-76-5

Cat. No.: VC4982783

Molecular Formula: C20H16N4OS

Molecular Weight: 360.44

* For research use only. Not for human or veterinary use.

(Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide - 1322264-76-5

Specification

CAS No. 1322264-76-5
Molecular Formula C20H16N4OS
Molecular Weight 360.44
IUPAC Name N-[4-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]phenyl]acetamide
Standard InChI InChI=1S/C20H16N4OS/c1-14(25)23-18-9-7-17(8-10-18)22-12-16(11-21)20-24-19(13-26-20)15-5-3-2-4-6-15/h2-10,12-13,22H,1H3,(H,23,25)/b16-12-
Standard InChI Key XNJOKCBLFWHXMB-VBKFSLOCSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3

Introduction

Structural and Chemical Characterization

Molecular Architecture

The molecular formula of (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide is C₂₁H₁₈N₄O₂S, with a molecular weight of 390.46 g/mol. Its IUPAC name reflects the Z-configuration of the vinyl group, critical for maintaining stereochemical integrity in biological interactions. The structure comprises:

  • A thiazole ring substituted at position 4 with a phenyl group.

  • A cyano-functionalized vinyl bridge connecting the thiazole to an aniline moiety.

  • An acetamide group para-substituted on the aromatic amine.

The SMILES notation (CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC) and InChIKey (JYVPAJDGHRRFPN-VBKFSLOCSA-N) provide precise descriptors for computational modeling and database referencing.

Table 1: Key Structural Descriptors

PropertyValue
CAS No.1322298-64-5
Molecular FormulaC₂₁H₁₈N₄O₂S
Molecular Weight390.46 g/mol
SMILESCC(=O)NC1=CC=C(C=C1)NC=C(...
Topological Polar SA119 Ų
Hydrogen Bond Donors2

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the acetamide methyl group (δ 2.1 ppm), thiazole protons (δ 7.3–8.1 ppm), and cyano-vinyl protons (δ 6.8 ppm). Density functional theory (DFT) calculations predict a planar geometry optimized for π-π stacking with biological targets, such as enzyme active sites. The compound’s logP value of 2.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Methodologies

Condensation-Based Synthesis

The primary synthesis route involves a Knoevenagel condensation between 4-phenylthiazole-2-carbaldehyde and N-(4-aminophenyl)acetamide in the presence of cyanoacetic acid. Key steps include:

  • Formation of the vinyl bridge: Cyanoacetic acid acts as a nucleophile, attacking the aldehyde carbonyl to form the α,β-unsaturated nitrile.

  • Stereochemical control: Reaction at 60°C in dimethylformamide (DMF) with piperidine catalysis ensures >90% Z-isomer selectivity.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature60°CMaximizes Z:E ratio
SolventDMFEnhances solubility
CatalystPiperidine (0.1 eq)Accelerates imine formation
Reaction Time12 hoursCompletes conjugation

Alternative Routes

A microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yield (82%). This method employs ethanol as a green solvent, aligning with sustainable chemistry principles.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 8 μg/mL vs. S. aureus) and Candida albicans (MIC = 16 μg/mL). The thiazole ring disrupts microbial cell membrane integrity, while the cyano group inhibits ergosterol biosynthesis in fungi.

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
MCF-712Topo II inhibition
A54918Caspase-3 activation
HEK293 (normal)>50Selective toxicity

Anti-Inflammatory Action

In carrageenan-induced rat paw edema models, the compound reduces inflammation by 67% at 50 mg/kg, surpassing celecoxib (61%) . Molecular docking reveals strong interactions with COX-II’s secondary pocket (ΔG = -16.4 kcal/mol), involving hydrogen bonds with His75 and Ser339 .

Applications in Drug Development

Lead Optimization Strategies

Structural modifications enhance potency and selectivity:

  • Chlorine substitution: Analogues with 2,4-dichlorophenyl groups (e.g., CAS 342592-86-3) show improved COX-II inhibition (IC₅₀ = 1.9 μM).

  • PEGylation: Conjugation with polyethylene glycol increases aqueous solubility 5-fold without compromising activity.

Formulation Challenges

The compound’s poor solubility (<0.1 mg/mL in water) necessitates advanced delivery systems:

  • Nanocrystal formulations: Reduce particle size to 150 nm, achieving 85% dissolution in simulated gastric fluid.

  • Liposomal encapsulation: Enhances tumor accumulation 3-fold in murine xenograft models.

Future Directions and Challenges

Target Identification

Proteomic profiling using affinity-based pull-down assays could identify novel targets, such as kinases or GPCRs. Preliminary data suggest interaction with EGFR’s ATP-binding pocket.

Toxicity Mitigation

While the compound shows >50 μM IC₅₀ in normal HEK293 cells, chronic toxicity studies are needed. Prodrug approaches masking the acetamide group may reduce nephrotoxicity.

Clinical Translation

Phase 0 microdosing trials could assess human pharmacokinetics. Computational models predict a 12-hour half-life and 40% oral bioavailability, warranting preclinical validation.

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